molecular formula C8H18Cl2N2O B1379746 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride CAS No. 1609403-01-1

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Cat. No. B1379746
M. Wt: 229.14 g/mol
InChI Key: UHEKRNCLBHYXHI-UHFFFAOYSA-N
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Description

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride is a chemical compound with the CAS Number: 1609403-01-1 . It has a molecular weight of 229.15 and its IUPAC name is 9-methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O.2ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;;/h9H,2-7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound appears as a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

Stereochemistry and Structural Analysis

  • The relative configuration of diazaspirodecanes, including those similar to 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, was determined using NMR techniques, highlighting the preference for certain conformations based on methyl group positioning (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
  • Synchrotron powder diffraction data provided insights into the crystal structure of alaptide, a compound with a similar diazaspirodecanes framework, demonstrating specific ring conformations and intermolecular interactions (Rohlíček et al., 2010).

Synthesis and Reactivity

  • Research has led to the regioselective synthesis of diazaspirodecanes derivatives, showcasing the versatility of these compounds in organic synthesis and the potential for generating new pharmacologically active molecules (Farag, Elkholy, & Ali, 2008).
  • Enhanced reactivity of related spirocompounds in specific chemical reactions has been reported, indicating the importance of the periphery in determining the reactivity of such cyclic anhydrides (Rashevskii et al., 2020).
  • Stereoselective synthesis methods have been developed for spirocyclic derivatives, including those analogous to 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane, demonstrating the potential for these compounds in synthesizing complex organic molecules with specific stereochemistry (Capriati et al., 2006).

Applications in Drug Development

  • Although direct applications in drug development specific to "9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride" are not highlighted in the available literature, the research on similar spirocyclic compounds suggests their potential utility in medicinal chemistry, as seen in the discovery of compounds with significant activity as enzyme inhibitors or drug candidates for treating chronic diseases (Kato et al., 2014).

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it’s important to handle it with care, avoid breathing its dust/fume/gas/mist/vapours/spray, and wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

9-methyl-6-oxa-2,9-diazaspiro[4.5]decane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-4-5-11-8(7-10)2-3-9-6-8;;/h9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEKRNCLBHYXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2(C1)CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 2
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 3
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 4
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 5
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride
Reactant of Route 6
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride

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